molecular formula C8H16N2 B11922306 6-Methyl-6-azaspiro[2.5]octan-1-amine

6-Methyl-6-azaspiro[2.5]octan-1-amine

Cat. No.: B11922306
M. Wt: 140.23 g/mol
InChI Key: OSJIDMBLQNTFLE-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[25]octan-1-amine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[2.5]octan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Methyl-6-azaspiro[2.5]octan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane: Lacks the methyl group at the 6-position.

    6-Methyl-6-azaspiro[3.5]nonane: Has a larger ring system.

    6-Methyl-6-azaspiro[2.4]heptane: Has a smaller ring system.

Uniqueness

6-Methyl-6-azaspiro[25]octan-1-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 6-position

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-methyl-6-azaspiro[2.5]octan-2-amine

InChI

InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3

InChI Key

OSJIDMBLQNTFLE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC2N

Origin of Product

United States

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